molecular formula C14H20BrNO3 B2876313 tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 2222512-11-8

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B2876313
CAS No.: 2222512-11-8
M. Wt: 330.222
InChI Key: UIHLOIBWPOSSTA-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate is an organic compound with the molecular formula C14H20BrNO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)8-9-18-12-7-5-6-11(15)10-12/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHLOIBWPOSSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines and other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents such as tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include various oxidized forms of the original compound.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
  • tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate

Uniqueness

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate is unique due to the position of the bromine atom on the phenoxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.

Biological Activity

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₈BrNO₂, characterized by a tert-butyl group, a bromophenoxy moiety, and a methyl carbamate structure. The presence of the bromine atom enhances its chemical reactivity and biological activity, making it an interesting candidate for various applications.

PropertyValue
Molecular FormulaC₁₄H₁₈BrNO₂
Molecular Weight314.22 g/mol
Melting Point155 – 160 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on cholinesterases. The inhibition of AChE is crucial for therapeutic interventions in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that the compound can effectively inhibit both AChE and BChE, with varying degrees of potency:

Enzyme TypeIC50 Value (µM)
Acetylcholinesterase (AChE)38.98
Butyrylcholinesterase (BChE)1.60

These values indicate that the compound may be more effective than some established drugs used in treating cognitive decline .

Antimicrobial Activity

In addition to enzyme inhibition, there are indications that this compound may possess antimicrobial properties. Its unique structure allows for selective binding to biological targets, which can be exploited in drug development .

Case Studies

  • Neuroprotective Effects : A study involving APP/PS1 mice demonstrated that chronic treatment with compounds similar to this compound resulted in improved memory and learning capabilities. This suggests potential applications in neuroprotection and cognitive enhancement .
  • Toxicological Assessments : Investigations into the toxicological profile of carbamate pesticides have shown that compounds like this compound can lead to cholinergic toxicity at high doses. Understanding these effects is crucial for evaluating safety in potential therapeutic applications .

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